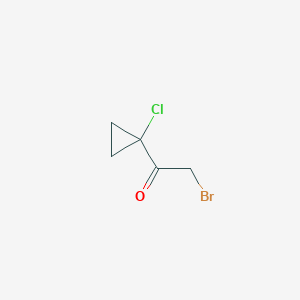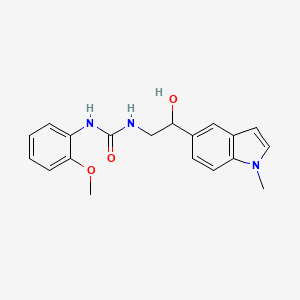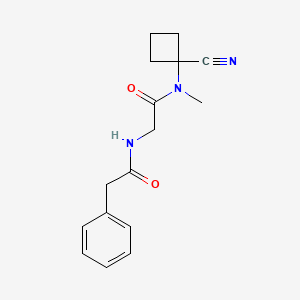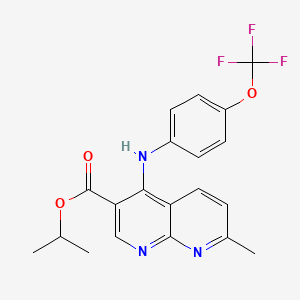![molecular formula C25H25N3O4S B2845716 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-78-3](/img/structure/B2845716.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting substructures including a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 3,4-dihydroisoquinolin-2(1H)-yl group, and a thiophen-2-yl group. These groups are common in various drugs and drug candidates .
Molecular Structure Analysis
The molecular structure of this compound is quite complex with multiple ring systems. The presence of chiral carbon on the skeleton and on other substructures of the molecule presents the possibility of having multiple stereoisomers .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ether groups in the dioxin and dioxane rings might undergo reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Characterization
Synthetic Pathways and Molecular Design
The synthesis of complex molecules often involves multi-step reactions that yield intermediates with significant structural and functional diversity. For example, the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide demonstrated the intricacy of crafting molecules with potential biological activity, emphasizing the role of thiourea and substituted thioureas in generating substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides with unique properties (Chapman et al., 1971).
Crystallography and Molecular Structure Analysis
Advanced techniques like X-ray crystallography are pivotal in confirming the molecular structure of synthesized compounds. For instance, the structural determination of novel heterocycles has been achieved through crystallographic studies, providing insight into the spatial arrangement and confirming the synthesized structures’ integrity (Chan et al., 2010).
Potential Biological Activities
Anticancer Properties
Research into the anticancer activity of novel heterocycles, such as those incorporating thiophene units, has revealed potent activity against specific human cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Abdel-Motaal et al., 2020).
Psychotropic and Antimicrobial Activities
The exploration of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has unveiled their potential in psychotropic, anti-inflammatory, and antimicrobial applications. Such studies are critical in understanding the multifaceted roles these compounds can play in neuropsychiatric and infectious disease treatments (Zablotskaya et al., 2013).
Photophysical Properties
The study of the photophysical properties of dihydroquinazolinone derivatives sheds light on their potential applications in materials science, particularly in the development of fluorescent materials and sensors. These compounds exhibit significant changes in photophysical properties depending on the solvent polarity, indicating their utility in developing responsive materials (Pannipara et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-24(25(30)27-19-7-8-21-22(14-19)32-12-11-31-21)26-15-20(23-6-3-13-33-23)28-10-9-17-4-1-2-5-18(17)16-28/h1-8,13-14,20H,9-12,15-16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFJDKXHEQQZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2845640.png)
![Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2845641.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2845643.png)

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid](/img/structure/B2845648.png)
![2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2845650.png)

![8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2845652.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2845654.png)